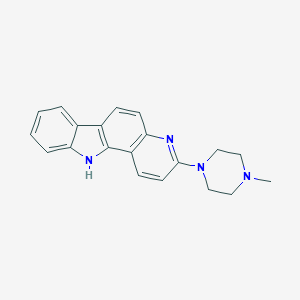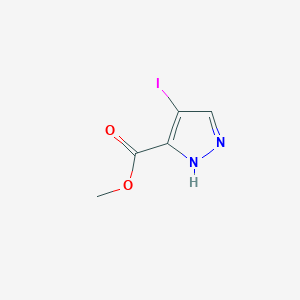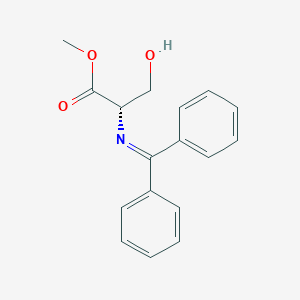
Methyl N-(Diphenylmethylene)-L-serinate
Übersicht
Beschreibung
“Methyl N-(Diphenylmethylene)-L-serinate” is a chemical compound with the molecular formula C16H15NO2 . It is also known by several synonyms such as n-diphenylmethylene glycine methyl ester, methyl n-diphenylmethylene glycinate, and methyl 2-diphenylmethylene amino acetate . This compound is a solid substance, typically white to yellow in color .
Molecular Structure Analysis
The molecular weight of “Methyl N-(Diphenylmethylene)-L-serinate” is 253.301 g/mol . The InChI Key, which is a unique identifier for chemical substances, is PQTOLHHWLUCKSB-UHFFFAOYSA-N . The SMILES representation, which is a string representation of the compound’s structure, is COC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 .Physical And Chemical Properties Analysis
“Methyl N-(Diphenylmethylene)-L-serinate” has a melting point range of 42°C to 44°C . Its density is predicted to be 1.05±0.1 g/cm3 . It’s recommended to store this compound at 2° to 8°C in a sealed and dry condition .Wissenschaftliche Forschungsanwendungen
Application in Glucuronidation
Methyl N-(Diphenylmethylene)-L-serinate has been used in the synthesis of N-diphenylmethylene-O-(methyl(2,3,4-tri-O-acetyl)-β-D-glucuronosyl)-threonine benzyl ester and N-diphenylmethylene-O-(methyl(2,3,4-tri-O-acetyl)-α/β-D-glucuronosyl)-serine benzyl ester. These compounds are synthesized through Hanessian's modification of the Koenigs-Knorr reaction, using highly nucleophilic benzophenone Schiff bases for the protection of the N-moiety of serine and threonine (Alargov, Denkova, & Golovinsky, 1997).
Role in Stereochemistry
Methyl N-(Diphenylmethylene)-L-serinate has been involved in the stereospecific synthesis of N-(diphenylmethylene)-α,β-didehydroamino acid methyl esters from β-hydroxyamino acids. This method allows the creation of these compounds with absolute geometric selectivity, highlighting the potential for precise stereochemical control in synthesis (Balsamini, Duranti, Mariani, Salvatori, & Spadoni, 1990).
Development of Functionalized Polymers
Research has shown the synthesis of methylated mono- and di(ethylene glycol)-functionalized polymers of L-serine and L-cysteine that adopt beta-sheet conformations. These polymers represent a new class of readily processable beta-sheet forming polypeptides, indicating the potential use of Methyl N-(Diphenylmethylene)-L-serinate in polymer science (Hwang & Deming, 2001).
Enantioselective Catalysis
Another application is in the use of related compounds as efficient chiral catalysts for the enantioselective addition of diethylzinc to aldehydes. This showcases the potential role of Methyl N-(Diphenylmethylene)-L-serinate in asymmetric synthesis and catalysis (Falorni, Collu, Conti, & Giacomelli, 1996).
Eigenschaften
IUPAC Name |
methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-21-17(20)15(12-19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDYBELMPCDQHK-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451433 | |
| Record name | methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(Diphenylmethylene)-L-serinate | |
CAS RN |
133157-01-4 | |
| Record name | methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



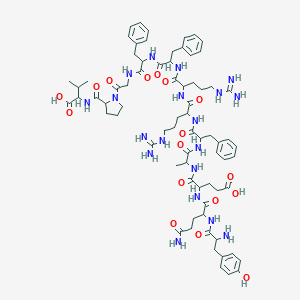




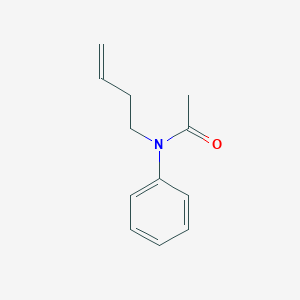

![2-[N-(2-Aminoethyl)amino]-1-methyl-1H-benzimidazole](/img/structure/B165505.png)

